4-chloro-1-(4-fluorophenyl)-3-methyl-N-phenethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide
Description
Properties
IUPAC Name |
4-chloro-1-(4-fluorophenyl)-3-methyl-N-(2-phenylethyl)pyrazolo[3,4-b]pyridine-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClFN4O/c1-14-19-20(23)18(22(29)25-12-11-15-5-3-2-4-6-15)13-26-21(19)28(27-14)17-9-7-16(24)8-10-17/h2-10,13H,11-12H2,1H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSVPAIJZDUYAGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=NC=C(C(=C12)Cl)C(=O)NCCC3=CC=CC=C3)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClFN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-chloro-1-(4-fluorophenyl)-3-methyl-N-phenethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of appropriate hydrazines with pyridine derivatives, followed by cyclization and functional group modifications. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium or copper salts . Industrial production methods may scale up these reactions using continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions using hydrogen gas and palladium on carbon (Pd/C) can convert nitro groups to amines.
Substitution: Halogen atoms in the compound can be substituted with other groups using nucleophilic substitution reactions.
Coupling Reactions: Suzuki-Miyaura coupling reactions can be used to attach different aromatic groups to the pyrazolo[3,4-b]pyridine core.
Scientific Research Applications
4-chloro-1-(4-fluorophenyl)-3-methyl-N-phenethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of 4-chloro-1-(4-fluorophenyl)-3-methyl-N-phenethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it could inhibit the activity of kinases or modulate the function of G-protein coupled receptors (GPCRs), affecting cellular signaling pathways .
Comparison with Similar Compounds
Comparison with Structural Analogs
Pyrazolo[3,4-b]pyridine Derivatives
Compound 1 : 5-Chloro-6-cyclopropyl-1-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid (CAS 107658-94-6)
- Key Differences :
- Position 4 : Carboxylic acid instead of carboxamide.
- Position 6 : Cyclopropyl substituent absent in the target compound.
- Cyclopropyl may enhance metabolic stability but reduce steric accessibility for target binding .
Compound 2 : N-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide (CAS 1005612-70-3)
- Key Differences :
- Position 1 : Phenyl vs. 4-fluorophenyl.
- Substituents : Ethyl and methyl groups on the pyrazole ring.
- Implications :
Compound 3 : Methyl 6-cyclopropyl-1-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate (CAS 938001-13-9)
- Key Differences :
- Position 4 : Methyl ester vs. carboxamide.
- Position 6 : Cyclopropyl substituent.
Pyrazole-Based Carboxamides
Compound 4 : 5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-(3-pyridylmethyl)-1H-pyrazole-3-carboxamide
- Key Differences :
- Core Structure : Pyrazole vs. pyrazolo-pyridine.
- Substituents : Dichlorophenyl and pyridylmethyl groups.
- Implications :
Tetrahydro-Pyrazolo-Pyridine Derivatives
Compound 5 : N-[(4-Fluorophenyl)methyl]-1-methyl-5-(2-methylbenzoyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide
- Key Differences :
- Core Structure : Partially saturated pyrazolo-pyridine.
- Substituents : 2-Methylbenzoyl group.
- Benzoyl group introduces steric bulk, which may affect target selectivity .
Structural and Pharmacological Trends
Substituent Effects
- Fluorine and Chlorine : Common in analogs to improve metabolic stability and binding (e.g., 4-fluorophenyl in the target compound vs. dichlorophenyl in Compound 4).
- Carboxamide Position: Position 5 (target compound) vs.
Core Modifications
- Pyrazolo-Pyridine vs. Pyrazole : The fused pyridine ring in the target compound may enhance π-π stacking interactions compared to simpler pyrazoles.
Q & A
Basic: What are the established synthetic routes for 4-chloro-1-(4-fluorophenyl)-3-methyl-N-phenethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide, and how can reaction conditions be optimized for yield?
The synthesis typically involves multi-step reactions, including cyclization, halogenation, and coupling. For pyrazolo[3,4-b]pyridine cores, a common approach starts with condensation of hydrazine derivatives with substituted pyridine precursors, followed by functionalization. For example, halogenation at the 4-position (chloro) can be achieved using POCl₃ or PCl₅ under reflux conditions. Coupling with phenethylamine derivatives requires palladium-catalyzed cross-coupling (e.g., Buchwald–Hartwig amination) or nucleophilic substitution, with reaction temperature (80–120°C), solvent (DMF, THF), and catalyst loading (e.g., Pd₂(dba)₃/XPhos) critical for yield optimization. Purity is enhanced via column chromatography or recrystallization .
Basic: How should researchers characterize the purity and structural integrity of this compound?
Key techniques include:
- 1H/13C NMR : Confirm regiochemistry of substituents (e.g., fluorophenyl at N1, methyl at C3). Aromatic protons in the 6.8–8.2 ppm range and carboxamide NH signals near 10 ppm are diagnostic .
- HRMS : Validate molecular ion peaks (e.g., [M+H]+) with <2 ppm error.
- HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to confirm ≥95% purity.
- X-ray crystallography (if crystals are obtainable): Resolve bond angles and confirm stereoelectronic effects .
Basic: What are the recommended storage conditions and solubility profiles for this compound?
Store at –20°C under inert atmosphere (argon) due to sensitivity to moisture and oxidation. Solubility is highest in DMSO (>10 mM), moderate in DMF or dichloromethane, and poor in aqueous buffers. Pre-screen solvents for biological assays using DLS to check aggregation .
Advanced: How can computational methods (e.g., DFT, molecular docking) predict the compound’s reactivity and target binding?
- DFT calculations (B3LYP/6-311++G(d,p)): Optimize geometry, calculate electrostatic potential surfaces, and identify nucleophilic/electrophilic sites (e.g., carboxamide carbonyl as a hydrogen bond acceptor). CAM-B3LYP with solvent models (PCM) improves UV-Vis spectral predictions .
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., kinase ATP-binding pockets). Validate with MD simulations (100 ns) to assess binding stability .
Advanced: How can researchers resolve contradictions in reported biological activity data (e.g., IC₅₀ variability)?
- Assay standardization : Control variables like cell line passage number, serum concentration, and incubation time.
- Metabolic stability : Test hepatic microsome stability (e.g., mouse/human) to identify rapid degradation.
- Off-target profiling : Use kinase panels (e.g., Eurofins) or proteome-wide affinity pulldowns to identify confounding interactions .
Advanced: What strategies improve the compound’s pharmacokinetic properties for in vivo studies?
- Prodrug modification : Esterify the carboxamide to enhance membrane permeability.
- Lipinski’s Rule compliance : Adjust logP (<5) via substituent changes (e.g., replacing chloro with trifluoromethyl).
- Plasma protein binding : Measure via equilibrium dialysis; aim for <90% binding to ensure free fraction efficacy .
Advanced: How can structure-activity relationship (SAR) studies guide derivative design?
- Core modifications : Replace pyrazolo[3,4-b]pyridine with indole or imidazopyridine to assess scaffold flexibility.
- Substituent effects : Systematically vary the 4-fluorophenyl (e.g., 4-Cl, 4-CF₃) and phenethyl groups (e.g., cyclopropylethyl) to map steric/electronic requirements.
- Bioisosteres : Substitute the carboxamide with sulfonamide or urea to modulate H-bonding .
Advanced: What analytical techniques diagnose reaction intermediates or byproducts during synthesis?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
